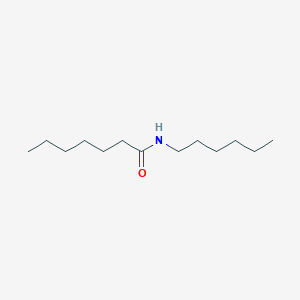

N-hexylheptanamide

Description

N-Hexylheptanamide is a secondary amide characterized by a heptanoyl backbone (CH₃(CH₂)₅CO-) and a hexyl group (CH₃(CH₂)₅-) attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate hydrophobicity and flexibility due to its aliphatic chains. For instance, N-(2-Cyanoethyl)-N-hexyl-heptanamide (CAS: 67138-89-0), a closely related compound, demonstrates how substituents like cyanoethyl groups can alter properties such as polarity and molecular weight .

Propriétés

Numéro CAS |

14278-35-4 |

|---|---|

Formule moléculaire |

C13H27NO |

Poids moléculaire |

213.36 g/mol |

Nom IUPAC |

N-hexylheptanamide |

InChI |

InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15) |

Clé InChI |

CYWUZSYXTCCCRG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)NCCCCCC |

SMILES canonique |

CCCCCCC(=O)NCCCCCC |

Synonymes |

N-Hexylheptanamide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Features :

- Molecular Formula : C₁₆H₃₀N₂O

- Functional Groups: Amide, cyanoethyl (-CH₂CH₂CN).

- Key Properties :

The extended alkyl chain (hexyl) maintains hydrophobicity, balancing amphiphilic behavior.

N-Hydroxyoctanamide (CAS: 7377-03-9)

Structural Features :

- Molecular Formula: C₈H₁₇NO₂ (inferred from name).

- Functional Groups : Amide, hydroxyl (-OH).

Comparison :

N-Hydroxyoctanamide has a shorter carbon chain (octanamide vs. heptanamide) and a hydroxyl group, increasing hydrogen-bonding capacity. This likely improves water solubility compared to N-hexylheptanamide but reduces lipid solubility.

HEXANAMIDE, N-[(3S)-HEXAHYDRO-2-OXO-1H-AZEPIN-3-YL]-2,2,5-TRIMETHYL (CAS: 853905-45-0)

Structural Features :

- Molecular Formula : C₁₅H₂₆N₂O₂ (inferred).

- Functional Groups : Amide, cyclic azepin ring, ketone.

- Key Properties :

Comparison :

The azepin ring introduces rigidity and steric hindrance, contrasting sharply with the linear aliphatic structure of this compound. This structural difference may influence biological activity, particularly in enzyme-binding interactions.

Research Findings and Data Analysis

Table 1: Comparative Analysis of this compound and Analogs

Key Observations:

- Chain Length and Polarity: Longer alkyl chains (e.g., hexyl in this compound) enhance hydrophobicity, while polar substituents (e.g., cyanoethyl or hydroxyl) increase solubility in polar media.

- Synthetic Versatility: Derivatives like N-(2-Cyanoethyl)-N-hexyl-heptanamide highlight the adaptability of amides in chemical modifications for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.